molecular formula C12H10N2O6 B6163632 1,5-dimethoxy-4,8-dinitronaphthalene CAS No. 303777-47-1

1,5-dimethoxy-4,8-dinitronaphthalene

Cat. No.: B6163632
CAS No.: 303777-47-1
M. Wt: 278.2
InChI Key:
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Description

1,5-Dimethoxy-4,8-dinitronaphthalene is an organic compound with the molecular formula C12H10N2O6. It is a derivative of naphthalene, characterized by the presence of two methoxy groups and two nitro groups attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dimethoxynaphthaleneThe reaction is typically catalyzed by nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and reagents is emphasized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-4,8-dinitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder (Fe) in acidic conditions are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

Scientific Research Applications

1,5-Dimethoxy-4,8-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-4,8-dinitronaphthalene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-4,8-dinitronaphthalene
  • 1,4-Dimethoxy-4,8-dinitronaphthalene
  • 1,8-Dimethoxy-4,8-dinitronaphthalene

Uniqueness

1,5-Dimethoxy-4,8-dinitronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

303777-47-1

Molecular Formula

C12H10N2O6

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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